molecular formula C36H52N8O6S2 B1665190 Ascidiacyclamide CAS No. 86701-12-4

Ascidiacyclamide

Cat. No. B1665190
CAS RN: 86701-12-4
M. Wt: 757 g/mol
InChI Key: QBRRPBPLIGDANJ-AXCFFLBZSA-N
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Description

Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.

Scientific Research Applications

1. Synthesis and Configuration Analysis Ascidiacyclamide, a cytotoxic cyclic peptide from ascidian, has been successfully synthesized. This synthesis has enabled the determination of its absolute configuration, providing a foundation for further studies and applications (Hamada, Kato, & Shioiri, 1985).

2. Conformational Properties and Cytotoxicity Research has explored the CH⋯π interaction-mediated stabilization of ascidiacyclamide's square form, which is linked to its cytotoxic effects. The study of its conformational properties in solution and how they influence cytotoxicity is a significant area of research (Asano, Minoura, Yamada, & Doi, 2023).

3. Conformational Change Analysis Investigations into the conformational changes of ascidiacyclamide caused by asymmetric modifications have been conducted. This research provides insights into the molecular conformation-activity relationship, which is crucial for understanding its mechanism of action (Doi et al., 1999).

4. Analogues with Cyclic α-Amino Acids Studies have been carried out on ascidiacyclamide analogues, where cyclic α-amino acids were used as substitutes for oxazoline residues. This research helps in understanding the potential of these analogues for various applications, including their conformational properties and cytotoxic activities (Asano, Numata, Yamada, Minoura, & Doi, 2017).

5. Cyanobactin Chemistry and Biology Ascidiacyclamide has been a key compound in the study of cyanobactin chemistry and biology. Understanding its structure and bioactivity has contributed to the broader field of cyanobactin research, which has implications for drug discovery and ecological studies (Jaspars, 2014).

6. Incorporation of β‐Amino Acids Research on ascidiacyclamide analogues incorporating β‐amino acids has provided insights into their effects on structure, cytotoxicity, and interaction with copper (II) ions. Such studies are crucial for developing potential therapeutic applications (Asano, Yamada, & Doi, 2019).

7. Plasticity of the tert-Butyl Side Chain Investigations into the plasticity of the tert‐butyl side chain on ascidiacyclamide's conformational equilibrium have been conducted. This research helps in understanding the structural properties related to its cytotoxicity (Asano, Nakagawa, Miyajima, Yasui, Minoura, Yamada, & Doi, 2021).

properties

CAS RN

86701-12-4

Product Name

Ascidiacyclamide

Molecular Formula

C36H52N8O6S2

Molecular Weight

757 g/mol

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

InChI

InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1

InChI Key

QBRRPBPLIGDANJ-AXCFFLBZSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ascidiacyclamide
cyclo(thiazole-D-Val-oxazoline-L-Ile)2
cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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